molecular formula C11H11N3O3 B11876729 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid

Katalognummer: B11876729
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: DQNFOWCJQDBFSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid is a sophisticated heterocyclic building block designed for professional research and development, particularly in the field of medicinal chemistry. Compounds based on the azolo[a]quinazoline scaffold are of significant interest in drug discovery due to their wide range of potential biological activities . The fusion of a pyrazole ring with a partially saturated quinazoline core creates a versatile pharmacophore that can be fine-tuned for interaction with various biological targets. This specific derivative, featuring a carboxylic acid and a hydroxy group, offers multiple sites for further chemical modification, making it a valuable intermediate for the synthesis of novel chemical entities. Researchers can leverage this compound in the design of new therapeutic agents, as azolo[a]quinazoline systems have demonstrated potential in the development of anticancer, antibacterial, and anti-inflammatory agents . The structural motif is a common feature in libraries of bioactive small molecules, and its exploration can provide valuable structure-activity relationship (SAR) data . The presence of the carboxylic acid group enhances the molecule's utility in creating amide or ester derivatives, facilitating its incorporation into larger, more complex structures. This product is intended for use by qualified professionals in a controlled laboratory setting. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. It is not for use in humans or animals.

Eigenschaften

Molekularformel

C11H11N3O3

Molekulargewicht

233.22 g/mol

IUPAC-Name

9-oxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-3-carboxylic acid

InChI

InChI=1S/C11H11N3O3/c15-10-6-3-1-2-4-8(6)13-9-7(11(16)17)5-12-14(9)10/h5,12H,1-4H2,(H,16,17)

InChI-Schlüssel

DQNFOWCJQDBFSD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid typically involves multi-component reactions. One common method includes the reaction of arylhydrazopyrazoles with aromatic aldehydes and cyclohexane-1,4-dione . The reaction is carried out in a solvent such as 1,4-dioxane with triethylamine as a base . The resulting product is then purified and characterized using analytical and spectral data .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to inhibit kinases such as Pim-1, which play a role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of pyrazoloquinazoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Key Features
9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid -OH (C9), -COOH (C3) C₁₁H₁₁N₃O₃ (estimated) Polar groups enhance solubility; potential for kinase inhibition .
9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-2-carboxylic acid -CF₃ (C9), -COOH (C2) C₁₂H₁₀F₃N₃O₂ Lipophilic CF₃ group improves membrane permeability; GHS07 hazard (skin/eye irritant) .
9-Chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carbonitrile -Cl (C9), -CN (C3) C₁₁H₁₀ClN₅ Electron-withdrawing Cl and CN groups may enhance electrophilic reactivity .
8-Anilino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylic acid -NHPh (C8), -CH₃ (N1), -COOH (C3) C₁₈H₁₇N₅O₂ CDK2 inhibitor with distinct pyrazole fusion (4,3-h vs. 5,1-b); anilino group enhances target binding .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the 9-hydroxy and trifluoromethyl analogs enhances aqueous solubility compared to nitrile derivatives (e.g., 9-chloro-3-carbonitrile) .
  • Stability : Electron-withdrawing groups (e.g., -CF₃, -Cl) may increase metabolic stability but reduce bioavailability due to higher molecular weight .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : The synthesis often begins with halogenated precursors, such as 9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carbonitrile. Nucleophilic substitution reactions are employed to introduce hydroxyl groups. For example, treatment with sodium methoxide (MeONa) in methanol at room temperature replaces chlorine with methoxy groups, followed by hydrolysis to yield the carboxylic acid moiety .
  • Characterization : Post-synthesis, intermediates are purified via preparative thin-layer chromatography (TLC) or column chromatography. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key spectral markers include aromatic proton environments in the quinazoline ring and carboxy proton signals .

Q. How is the purity and stability of this compound validated under storage conditions?

  • Analytical Protocols :

  • Purity : Assessed via reverse-phase HPLC with UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade material.
  • Stability : Accelerated stability studies (40°C/75% relative humidity) over 4 weeks monitor degradation using LC-MS. The compound is hygroscopic; storage in desiccated environments at -20°C is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be systematically addressed?

  • Case Example : Discrepancies in anti-inflammatory activity (e.g., carrageenan-induced edema models) may arise from structural analogs or assay conditions.
  • Resolution Strategies :

Structural Verification : Confirm the absence of regioisomers or byproducts (e.g., via 2D NMR or X-ray crystallography).

Dose-Response Analysis : Compare IC₅₀ values across studies, accounting for differences in cell lines (e.g., RAW 264.7 macrophages vs. primary neutrophils).

Target Engagement Assays : Use biophysical methods (surface plasmon resonance) to validate binding affinity to proposed targets like KDM5 enzymes .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Chemical Modifications :

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide hydrochloride increased solubility by 12-fold in PBS) .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl esters) improves membrane permeability, with in situ hydrolysis restoring activity .
    • Formulation Approaches : Nanoemulsions or cyclodextrin complexes achieve >80% bioavailability in rodent pharmacokinetic studies .

Q. How do computational models predict the binding mode of this compound to kinase targets like KDM5, and what experimental validation is required?

  • In Silico Workflow :

Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with KDM5's catalytic JmjC domain. Prioritize poses with hydrogen bonds to Fe²⁺-coordinating residues (His/Glu).

Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement.

  • Experimental Validation :

  • Enzyme Inhibition Assays : Measure IC₅₀ in KDM5-demethylation assays (α-ketoglutarate-dependent), correlating with computational ΔG values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.